molecular formula C7H9BrN2 B8622545 3-Bromo-6-propylpyridazine

3-Bromo-6-propylpyridazine

Cat. No. B8622545
M. Wt: 201.06 g/mol
InChI Key: BXXAJFFKHNFQEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04595521

Procedure details

11.75 g of 6-propyl-3(2H)-pyridazinone were dissolved in 70 ml of absolute toluene while warming in a sulphonation flask under nitrogen, heated to 80° C. and treated dropwise while stirring well within 30 minutes with a solution of 24.4 g of phosphorus oxybromide in 24.4 g of absolute toluene. The mixture was subsequently stirred under reflux for a further 3 hours. After completion of the reaction, the mixture was poured into 200 ml of water and neutralized with solid sodium hydrogen carbonate. The phases were separated and the aqueous phase was back-extracted twice with 100 ml of tert.butyl methyl ether each time. The combined organic phases were washed with 100 ml of water and dried over sodium sulphate. After evaporation of the solvent, the dark brown crystalline residue (14.1 g) was sublimed at 40°-60° C. in a high vacuum, there being obtained 8.2 g (48%) of 3-bromo-6-propylpyridazine as white crystals of melting point 35°-36° C.
Quantity
11.75 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
24.4 g
Type
reactant
Reaction Step Two
Quantity
24.4 g
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[CH:5]=[CH:6][C:7](=O)[NH:8][N:9]=1)[CH2:2][CH3:3].P(Br)(Br)([Br:13])=O.O.C(=O)([O-])O.[Na+]>C1(C)C=CC=CC=1>[Br:13][C:7]1[N:8]=[N:9][C:4]([CH2:1][CH2:2][CH3:3])=[CH:5][CH:6]=1 |f:3.4|

Inputs

Step One
Name
Quantity
11.75 g
Type
reactant
Smiles
C(CC)C=1C=CC(NN1)=O
Name
Quantity
70 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
24.4 g
Type
reactant
Smiles
P(=O)(Br)(Br)Br
Name
Quantity
24.4 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was subsequently stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while warming in a sulphonation flask under nitrogen
ADDITION
Type
ADDITION
Details
treated dropwise
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for a further 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was back-extracted twice with 100 ml of tert.butyl methyl ether each time
WASH
Type
WASH
Details
The combined organic phases were washed with 100 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
was sublimed at 40°-60° C. in a high vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC=1N=NC(=CC1)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 8.2 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.